Boc-3-(2-naphthyl)-L-alanine

Catalog No.
S679983
CAS No.
58438-04-3
M.F
C13H13NO2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(2-naphthyl)-L-alanine

CAS Number

58438-04-3

Product Name

Boc-3-(2-naphthyl)-L-alanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C13H13NO2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1

InChI Key

JPZXHKDZASGCLU-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Synonyms

3-(2-Naphthyl)-L-alanine;58438-03-2;(S)-2-Amino-3-(naphthalen-2-yl)propanoicacid;BETA-(2-NAPHTHYL)-ALANINE;L-3-(2-Naphthyl)-alanine;SBB065833;(2S)-2-amino-3-(2-naphthyl)propanoicacid;(2S)-2-amino-3-naphthalen-2-ylpropanoicacid;(s)-2-amino-3-naphthalen-2-yl-propionicacid;6960-34-5;NAL;L-3-(2-NAPHTHYL)ALANINE;l-2-naphthylalanine;PubChem17989;H-2-Nal-OH?HCl;AC1L4HRJ;UNII-W425Q6KV9R;SCHEMBL93303;KSC495S1F;W425Q6KV9R;CTK3J5912;JPZXHKDZASGCLU-LBPRGKRZSA-N;MolPort-001-758-758;ZINC128256;ANW-32944

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O

Boc-3-(2-naphthyl)-L-alanine is an organic compound characterized by the presence of a tert-butoxycarbonyl group (Boc) attached to the amino group of 3-(2-naphthyl)-L-alanine. With the chemical formula C18H21NO4, this compound features a naphthyl moiety, which contributes to its unique structural properties, making it valuable in peptide synthesis and biochemical research. The compound typically exists as a solid and serves as a versatile building block in various chemical and biological applications .

  • Disrupting Hydrogen Bonding

    The bulky naphthyl group can hinder the formation of hydrogen bonds between peptide chains, impacting protein folding and stability.

  • Probing Protein-Protein Interactions

    The naphthyl group can serve as a fluorescent probe to study protein-protein interactions due to its unique spectroscopic properties.

Synthesis of Peptides and Proteins:

Boc-3-(2-naphthyl)-L-alanine is a valuable building block in peptide synthesis due to the presence of the 2-naphthyl group, which can influence the conformation and biological activity of the resulting peptide []. The Boc protecting group ensures the selective formation of the desired peptide bond during chain elongation.

Structure-Activity Relationship Studies:

The incorporation of Boc-3-(2-naphthyl)-L-alanine into peptides allows researchers to investigate the role of the 2-naphthyl moiety in protein function. By studying how changes in the position or orientation of the naphthyl group affect activity, scientists can gain insights into the interactions between the protein and its target molecules [].

The primary reaction involving Boc-3-(2-naphthyl)-L-alanine is its use in peptide synthesis, where it acts as an amino acid derivative. The Boc group protects the amino functionality during coupling reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions. The general reaction can be summarized as follows:

  • Protection Reaction:
    3 2 naphthyl L alanine+di tert butyl dicarbonateBoc 3 2 naphthyl L alanine+byproducts\text{3 2 naphthyl L alanine}+\text{di tert butyl dicarbonate}\rightarrow \text{Boc 3 2 naphthyl L alanine}+\text{byproducts}
  • Deprotection Reaction:
    Boc 3 2 naphthyl L alanine+HCl3 2 naphthyl L alanine+tert butanol\text{Boc 3 2 naphthyl L alanine}+\text{HCl}\rightarrow \text{3 2 naphthyl L alanine}+\text{tert butanol}

These reactions are crucial for synthesizing peptides with specific sequences and functionalities .

Boc-3-(2-naphthyl)-L-alanine plays a significant role in biological studies, particularly in enzyme-substrate interactions and protein folding. Its incorporation into peptides can influence their biological activity, stability, and interaction with target molecules. The compound has been investigated for its potential effects on various biochemical pathways depending on the specific peptide context in which it is used .

The synthesis of Boc-3-(2-naphthyl)-L-alanine typically involves protecting the amino group of 3-(2-naphthyl)-L-alanine using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is generally performed in an organic solvent like dichloromethane at room temperature to ensure high yield and purity.

Steps:

  • Dissolve 3-(2-naphthyl)-L-alanine in dichloromethane.
  • Add di-tert-butyl dicarbonate and a base (e.g., triethylamine).
  • Stir at room temperature until the reaction is complete.
  • Purify the product through standard techniques such as column chromatography .

Boc-3-(2-naphthyl)-L-alanine finds extensive applications in various fields:

  • Chemical Research: Used as a building block in peptide synthesis.
  • Biological Studies: Investigated for enzyme interactions and protein behavior.
  • Pharmaceutical Development: Employed in creating peptide-based drugs and therapeutic agents.
  • Industrial Chemistry: Functions as an intermediate in producing specialty chemicals .

Studies involving Boc-3-(2-naphthyl)-L-alanine often focus on its interactions within synthesized peptides. These interactions can significantly affect peptide conformation and function, influencing their binding affinity to receptors or enzymes. For instance, research has shown that incorporating this compound into peptides can enhance their stability and biological efficacy, making them more suitable for therapeutic applications .

Several compounds share structural similarities with Boc-3-(2-naphthyl)-L-alanine, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
3-(2-Naphthyl)-L-alanineL-alanine without Boc protectionDirectly involved in biological assays
N-Boc-phenylalaninePhenyl group instead of naphthylDifferent hydrophobic characteristics
Boc-L-valineValine structure with Boc protectionDifferent steric hindrance
Boc-3-(1-naphthyl)-L-alanineSimilar naphthyl structure but at position 1Varying interaction profiles

These compounds are often compared based on their biochemical activity, stability, and effectiveness in peptide synthesis, highlighting Boc-3-(2-naphthyl)-L-alanine's unique role due to its specific naphthyl substitution which influences both hydrophobicity and steric effects .

Chemoenzymatic dynamic kinetic resolution represents a powerful methodology for producing enantiomerically pure aromatic amino acids, including naphthylalanine derivatives [3]. The implementation of transaminase-based dynamic kinetic resolution has emerged as a particularly effective approach for β-branched aromatic α-amino acids synthesis [8] [9]. Metal complexes of picolinaldehyde serve as environmentally benign catalysts, providing high reaction rates and turnovers for amino acid racemization while maintaining compatibility with protease-mediated transformations [3].

Recent investigations have demonstrated that thermophilic enzymes, particularly aromatic amino acid aminotransferases from Thermus thermophilus, exhibit exceptional tolerance for elevated temperatures and pH conditions while displaying broad substrate promiscuity [9]. These enzymes facilitate the stereoselective synthesis of β-branched aromatic amino acids through a unique dynamic kinetic resolution mechanism where racemic ketoacid substrates undergo stereocontrolled conversion to single enantiomer products [9].

The optimization of chemoenzymatic dynamic kinetic resolution for naphthylalanine derivatives requires careful consideration of reaction parameters. Studies indicate that optimal conditions typically involve pH 9 Tris buffer systems operating at 40°C, achieving conversions exceeding 70% with excellent diastereoselectivity [37]. The process demonstrates remarkable efficiency in establishing multiple stereocenters simultaneously, with the enzyme selectively recognizing specific substrate configurations while facilitating rapid interconversion of non-productive stereoisomers [9].

ParameterOptimal RangeConversion Efficiency
Temperature40-60°C70-85%
pH8.5-9.565-80%
Substrate Concentration50-100 mM60-75%
Enzyme Loading5-10 mg/mL70-90%

Several dynamic kinetic enzymatic resolutions have been developed specifically for industrial amino acid production [14]. The utilization of α-amino-ε-caprolactam racemase in conjunction with specific hydrolases exemplifies successful large-scale implementation of this technology [14]. The enzymatic systems demonstrate compatibility with continuous processing conditions while maintaining high stereoselectivity across extended reaction periods [14].

Asymmetric Hydrogenation Strategies for Enantiopure Production

Asymmetric hydrogenation methodologies have been extensively developed for the stereoselective synthesis of aromatic amino acids, with particular emphasis on naphthyl-containing substrates [4] [32]. The implementation of bimetallic cooperative heterogeneous and homogeneous catalysis represents a conceptually novel approach for achieving asymmetric transformation of aromatic compounds [4] [32].

Commercial palladium on carbon catalysts demonstrate exceptional activity for the partial reduction of aromatic substrates to ketone intermediates when employed with sodium formate as the hydrogen source [4]. The subsequent addition of chiral ruthenium-tethered-N-tosyl-1,2-diphenylethylenediamine catalysts in methanol enables asymmetric reduction of resulting ketones, furnishing chiral products with enantioselectivities reaching 99% [4].

The choice of solvent system proves crucial for achieving optimal chemoselectivity and catalyst compatibility [4]. Hexafluoroisopropanol serves as an essential solvent component for suppressing excessive ketone reduction via heterogeneous catalysis while facilitating the sequential asymmetric transfer hydrogenation process [4]. Tandem asymmetric transfer hydrogenation can be achieved by adjusting the volume ratio of mixed hexafluoroisopropanol/methanol solvent systems [4].

Recent developments in palladium acetate-catalyzed asymmetric hydrogenation have demonstrated exceptional performance for sterically hindered aromatic substrates [30]. The implementation of chiral bis-phosphine ligand systems enables substrate-to-catalyst ratios reaching 5000:1 while maintaining enantioselectivities exceeding 99% [30]. Computational studies reveal that uniformly high enantioselectivities result from structurally differentiated reaction pathways for opposite enantiomer formation [30].

Catalyst SystemSubstrate/Catalyst RatioEnantioselectivityYield
Pd(OAc)₂/QuinoxP*5000:199.9% ee95-99%
Ru-TsDPEN/Pd-C1000:196-99% ee85-96%
Ir-MsDPEN5000:199% ee90-99%

The stereoselective hydrogenation of aromatic heterocyclic ketones using η⁶-arene/N-tosyl-1,2-diphenylethylenediamine-ruthenium complexes proceeds efficiently under neutral to slightly acidic conditions [29]. This characteristic renders the methodology particularly suitable for substrates containing acid-sensitive functional groups [29]. The presence of heteroatoms, especially oxygen, in the aliphatic moiety of ketonic substrates proves crucial for achieving high reactivity and enantioselectivity [29].

Protecting Group Chemistry in Boc-Derivative Synthesis

The tert-butyloxycarbonyl protecting group represents an acid-labile protecting group extensively utilized in the synthesis of Boc-3-(2-naphthyl)-L-alanine derivatives [5]. The attachment of the Boc group to amino functionalities can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide [5]. Alternative protection protocols employ acetonitrile solutions with 4-dimethylaminopyridine as the base catalyst [5].

Traditional deprotection methodologies rely primarily on trifluoroacetic acid-induced cleavage in dichloromethane or hydrochloric acid in methanol [5] [34]. However, these approaches suffer from limitations including poor selectivity relative to other acid-sensitive functionalities and potential alkylation of nucleophiles by the tert-butyl cation intermediate [5]. Scavengers such as anisole or thioanisole are frequently employed to mitigate these complications [5].

Recent advances in Boc deprotection methodology have focused on developing milder and more selective conditions [34] [35]. Thermal N-Boc deprotection in continuous flow systems enables acid-free removal of the protecting group through careful temperature control [34]. This approach offers operational advantages including elimination of vigorous gas evolution and improved selectivity between different Boc-protected amines [34].

Alternative deprotection strategies include sequential treatment with trimethylsilyl iodide followed by methanol, which proves particularly suitable for substrates where other deprotection methods are too harsh [5]. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to carbamic acid, and final decarboxylation to yield the free amine [5].

Deprotection MethodReaction ConditionsSelectivityCompatibility
TFA/DCM50% TFA, RT, 3-8 minModerateLimited
HCl/MeOH4M HCl, RT, 1-4 hModerateGood
Thermal Flow120-180°C, No acidHighExcellent
Oxalyl Chloride/MeOHRT, 0.5 hHighGood

The optimization of protecting group strategies for large-scale synthesis requires consideration of process economics and environmental impact [15]. Computational approaches and electroanalytical methods enable systematic evaluation of protecting group efficiency and reaction optimization [20]. The development of photolabile protecting groups offers additional selectivity options, though their efficiency varies significantly depending on the specific chromophore employed [20].

Large-Scale Production Challenges and Process Optimization

Industrial amino acid production faces substantial challenges related to process economics, scalability, and purification efficiency [6] [13]. The transition from laboratory-scale to manufacturing-scale synthesis requires comprehensive optimization of fermentation parameters, downstream processing, and quality control systems [6] [16]. Current manufacturing costs for pharmaceutical-grade amino acids remain prohibitively high, with production costs reaching several hundred dollars per kilogram for specialized derivatives [13].

Process intensification strategies have emerged as crucial approaches for improving amino acid manufacturing efficiency [16] [26]. The implementation of fed-batch processing techniques enables optimal nutrient control and enhanced productivity compared to traditional batch fermentation [6]. Continuous fermentation systems offer advantages for large-scale production through steady-state operation and improved process economics [6].

Bioreactor design optimization plays a fundamental role in achieving efficient amino acid production [6]. Modern industrial systems incorporate advanced cooling systems, baffles, and sparger rings to ensure optimal mass transfer and temperature control [6]. Computational fluid dynamics modeling supports reactor design and scale-up predictions while enabling process optimization across multiple parameters [6].

Downstream processing represents a critical bottleneck in amino acid manufacturing, with purification costs often exceeding primary production expenses [16] [31]. Crystallization processes must address multiple technical challenges including chiral resolution, polymorphic control, and impurity removal [17] [31]. The complex interactions between amino acid molecules and solvent systems can lead to formation of different crystalline forms during processing [17].

Production MethodCapacity RangeTypical YieldPurity Level
Batch Fermentation100-1000 L70-85%95-98%
Fed-batch Processing500-5000 L80-90%97-99%
Continuous Systems1000-10000 L85-95%98-99.5%

The development of modular production systems offers potential solutions for rapid process adaptation and cost reduction [31]. Modular approaches enable flexible manufacturing configurations while minimizing capital investment requirements for new product development [31]. Integration of process analytical technology and real-time monitoring systems supports consistent product quality and reduced batch-to-batch variability [26].

Economic analysis of amino acid production pathways reveals significant opportunities for cost reduction through process optimization and technology advancement [38]. The implementation of artificial intelligence and digital twin modeling enables predictive process control and optimization of complex production parameters [26]. Future developments in continuous manufacturing and regulatory frameworks may facilitate adoption of intensified production processes [26].

XLogP3

3.8

UNII

W425Q6KV9R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

58438-03-2

Wikipedia

Boc-3-(2-Naphthyl)-L-alanine

Dates

Modify: 2023-08-15

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